molecular formula C15H13ClN2O5 B5198063 N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide

N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide

Cat. No. B5198063
M. Wt: 336.72 g/mol
InChI Key: LTPIPPKZIWPQSU-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide, also known as CNDB or Compound 22, is a novel small molecule that has been gaining interest in the scientific community for its potential therapeutic applications. CNDB belongs to the class of benzamides and has been found to exhibit potent anti-cancer properties.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has been extensively studied for its anti-cancer properties. It has been found to exhibit potent cytotoxic effects against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. It has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide involves the inhibition of the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in cancer cells and is responsible for cell proliferation, survival, and metabolism. N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide inhibits this pathway by binding to the ATP-binding site of mTOR and preventing its activation. This leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has been found to exhibit low toxicity in normal cells and tissues. It has been shown to induce apoptosis in cancer cells without affecting normal cells. N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has also been found to inhibit tumor growth in xenograft models of breast and lung cancer. In addition, N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide has been found to inhibit angiogenesis, which is the process by which tumors form new blood vessels to support their growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide is its potent anti-cancer properties. It has been found to exhibit cytotoxic effects against various cancer cell lines at low concentrations. Another advantage is its low toxicity in normal cells and tissues. This makes it a promising candidate for further development as an anti-cancer agent. However, one of the limitations of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide is its low solubility in aqueous solutions. This can make it difficult to administer in vivo experiments.

Future Directions

For the development of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide include improving its solubility, investigating its potential as a combination therapy, and exploring its therapeutic potential for other diseases.

Synthesis Methods

The synthesis of N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-chloro-2-nitroaniline in the presence of a base to form N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide. The yield of the synthesis is around 60%, and the purity of the compound can be increased through recrystallization.

properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-13-6-3-9(7-14(13)23-2)15(19)17-11-5-4-10(16)8-12(11)18(20)21/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPIPPKZIWPQSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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